Cas no 97023-48-8 (2-Cyclohexylbenzoic acid)

2-Cyclohexylbenzoic acid structure
2-Cyclohexylbenzoic acid structure
2-Cyclohexylbenzoic acid
97023-48-8
C13H16O2
204.264944076538
MFCD00452653
91135
7020572

2-Cyclohexylbenzoic acid Properties

Names and Identifiers

    • 2-Cyclohexylbenzoic acid
    • 2-Cyclohexyl-benzoesaeure
    • 2-cyclohexyl-benzoic acid
    • o-Cyclohexylbenzoesaeure
    • 2-Cyclohexylbenzoic acid (ACI)
    • Benzoic acid, o-cyclohexyl- (7CI)
    • XDA02348
    • SCHEMBL50486
    • DA-26332
    • CS-0318954
    • AE-641/01665050
    • MFCD00452653
    • 2-CYCLOHEXYLBENZOICACID
    • Benzoic acid, 2-cyclohexyl-
    • 2-cyclohexyl benzoic acid
    • 2-Cyclohexylbenzoic acid, AldrichCPR
    • AS-59997
    • AKOS015840906
    • G29365
    • DTXSID40427257
    • cyclohexylbenzoic acid
    • ZKTFZNPTAJIXMK-UHFFFAOYSA-N
    • 97023-48-8
    • EN300-378232
    • +Expand
    • MFCD00452653
    • ZKTFZNPTAJIXMK-UHFFFAOYSA-N
    • 1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)
    • O=C(C1C(C2CCCCC2)=CC=CC=1)O
    • 2452158

Computed Properties

  • 204.11500
  • 1
  • 2
  • 2
  • 204.115029749g/mol
  • 15
  • 219
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 37.3Ų

Experimental Properties

  • 3.43250
  • 37.30000
  • 1.557
  • 332.4±21.0 °C at 760 mmHg
  • 103-105°C
  • 0.0±0.8 mmHg at 25°C
  • 156.8±16.7 °C
  • White powder
  • Insoluble in water
  • 1.1±0.1 g/cm3

2-Cyclohexylbenzoic acid Security Information

2-Cyclohexylbenzoic acid Customs Data

  • 2916399090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Cyclohexylbenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HLC-100mg
2-Cyclohexylbenzoic acid
97023-48-8 97%
100mg
$70.00 2024-04-19
A2B Chem LLC
AB61968-50mg
2-Cyclohexylbenzoic acid
97023-48-8 95%
50mg
$55.00
Aaron
AR003HTO-50mg
2-Cyclohexylbenzoic acid
97023-48-8 95%
50mg
$52.00 2024-07-18
Alichem
A019099310-5g
2-Cyclohexylbenzoic acid
97023-48-8 97%
5g
$343.00 2023-08-31
Chemenu
CM397426-1g
2-CYCLOHEXYLBENZOIC ACID
97023-48-8 95%+
1g
$174
Enamine
EN300-378232-0.1g
2-cyclohexylbenzoic acid
97023-48-8 95%
0.1g
$32.0 2023-06-04
eNovation Chemicals LLC
D767884-1g
2-Cyclohexylbenzoic acid
97023-48-8 97%
1g
$305 2022-09-08
Matrix Scientific
224110-5g
2-Cyclohexylbenzoic acid, 95% min
97023-48-8 95%
5g
$738.00 2023-09-10
TRC
C995564-250mg
2-Cyclohexylbenzoic Acid
97023-48-8
250mg
$87.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18060-1g
2-Cyclohexylbenzoic acid, 97%
97023-48-8 97%
1g
¥2236.00 2023-03-15

2-Cyclohexylbenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetaldehyde ,  Oxygen Catalysts: Cobalt diacetate Solvents: Acetic acid ;  85 - 95 °C
Reference
Liquid-phase catalytic oxidation of methyl derivatives of biphenyl
Koshel', G. N.; Koshel', S. G.; Postnova, M. V.; Lebedeva, N. V.; Kuznetsova, E. A.; et al, Kinetics and Catalysis, 2004, 45(6), 821-825

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: 1-Butanol ;  12 h, 1 atm, 120 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ;  6 h, 80 °C
Reference
Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C-H Amidation
Jung, Hoi-Yun ; Chang, Sukbok ; Hong, Sungwoo, Organic Letters, 2019, 21(17), 7099-7103

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Process for preparation of 2,6-pyridinedicarbothioamides metal complexes as cross coupling reaction catalysts
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ;  40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Pincer thioamide and pincer thioimide palladium complexes catalyze highly efficient Negishi coupling of primary and secondary alkyl zinc reagents at room temperature
Wang, Haibo; Liu, Jing; Deng, Yi; Min, Tianyin; Yu, Ganxiang; et al, Chemistry - A European Journal, 2009, 15(6), 1499-1507

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  48 h, 120 °C
Reference
Cobalt-catalyzed C(sp3)-H/C(sp2)-H oxidative coupling between alkanes and benzamides
Li, Shuangjie; Wang, Bao; Dong, Guangyu; Li, Chunpu; Liu, Hong, RSC Advances, 2018, 8(24), 13454-13458

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0.5 h, -78 °C
1.2 1 h, -78 °C; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Peroxydisulfate-Mediated Transition-Metal-Free Oxidative C(sp3)-H Bond Lactonization
Nozawa-Kumada, Kanako; Kurosu, Satoshi; Shigeno, Masanori ; Kondo, Yoshinori, Asian Journal of Organic Chemistry, 2019, 8(7), 1080-1083

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetaldehyde ,  Hydrochloric acid ,  Oxygen Catalysts: Cobalt diacetate
Reference
Synthesis of cyclohexylbenzoic acids by liquid-phase catalytic oxidation of cyclohexyltoluenes
Koshel, S. G.; Obukhova, T. A.; Krylova, N. N.; Smirnova, G. B.; Mironov, G. S., Neftekhimiya, 1989, 29(2), 257-61

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of cyclic amine derivatives as CCR3 antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Synthesis of biphenylpolycarboxylic acids. II. Oxidation of cyclohexyltoluenes and methylbiphenyls to carboxylic acids
Koshel, S. G.; Shutova, I. V.; Shapiro, Yu. E.; Obukhova, T. A.; Rusakov, A. I.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(2), 363-6

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Triruthenium dodecacarbonyl ;  12 h, 135 °C
Reference
Ruthenium-Catalyzed Para-Selective Oxidative Cross-Coupling of Arenes and Cycloalkanes
Guo, Xiangyu; Li, Chao-Jun, Organic Letters, 2011, 13(19), 4977-4979

2-Cyclohexylbenzoic acid Raw materials

2-Cyclohexylbenzoic acid Preparation Products

2-Cyclohexylbenzoic acid Related Literature

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